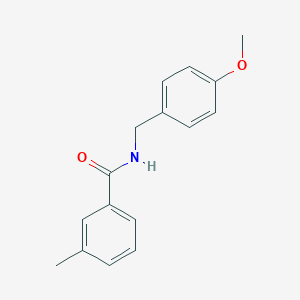
N-(4-methoxybenzyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-3-methylbenzamide, also known as AN-9, is a synthetic compound that belongs to the family of anilides. It was initially synthesized as a potential anti-inflammatory agent due to its structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs). However, recent studies have shown that AN-9 has a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-oxidant, and anti-microbial effects.
Wirkmechanismus
The mechanism of action of N-(4-methoxybenzyl)-3-methylbenzamide is not fully understood. However, recent studies have shown that N-(4-methoxybenzyl)-3-methylbenzamide induces apoptosis by activating the caspase cascade, which is a series of enzymatic reactions that lead to programmed cell death. N-(4-methoxybenzyl)-3-methylbenzamide has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell proliferation and survival.
Biochemische Und Physiologische Effekte
N-(4-methoxybenzyl)-3-methylbenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, N-(4-methoxybenzyl)-3-methylbenzamide has been found to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress. N-(4-methoxybenzyl)-3-methylbenzamide has also been shown to have anti-microbial effects against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-methoxybenzyl)-3-methylbenzamide is its relatively low toxicity compared to other anti-cancer agents. Moreover, N-(4-methoxybenzyl)-3-methylbenzamide is stable under physiological conditions, making it suitable for in vitro and in vivo experiments. However, N-(4-methoxybenzyl)-3-methylbenzamide has limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
N-(4-methoxybenzyl)-3-methylbenzamide has shown promising results in preclinical studies as a potential anti-cancer agent. Further studies are needed to evaluate its safety and efficacy in animal models and human clinical trials. Moreover, the mechanism of action of N-(4-methoxybenzyl)-3-methylbenzamide needs to be further elucidated to optimize its therapeutic potential. Additionally, the development of N-(4-methoxybenzyl)-3-methylbenzamide analogs with improved solubility and bioavailability may enhance its anti-cancer activity.
Synthesemethoden
N-(4-methoxybenzyl)-3-methylbenzamide can be synthesized by the reaction between 4-methoxybenzylamine and 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(4-methoxybenzyl)-3-methylbenzamide as a white crystalline solid with a melting point of 128-130°C.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-3-methylbenzamide has been extensively studied for its anti-cancer properties. Several studies have shown that N-(4-methoxybenzyl)-3-methylbenzamide induces apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, N-(4-methoxybenzyl)-3-methylbenzamide has been found to inhibit cancer cell proliferation and migration, suggesting its potential as a therapeutic agent for cancer treatment.
Eigenschaften
CAS-Nummer |
5348-93-6 |
|---|---|
Produktname |
N-(4-methoxybenzyl)-3-methylbenzamide |
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
N-[(4-methoxyphenyl)methyl]-3-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-12-4-3-5-14(10-12)16(18)17-11-13-6-8-15(19-2)9-7-13/h3-10H,11H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
ICIXUCHUMIKLIC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



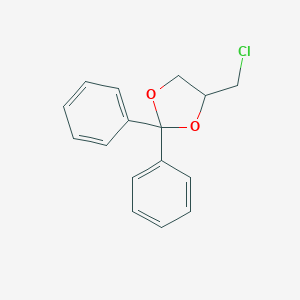
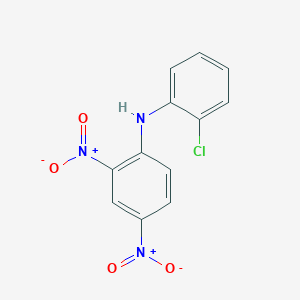
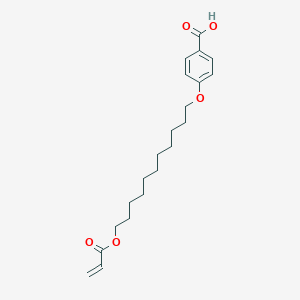
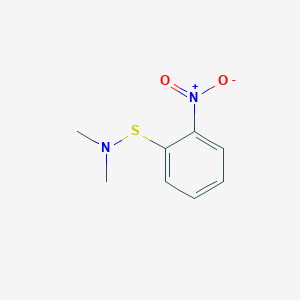
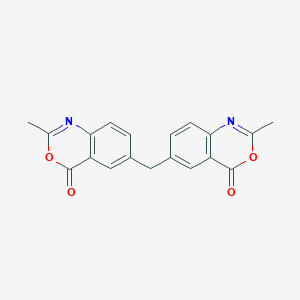
![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
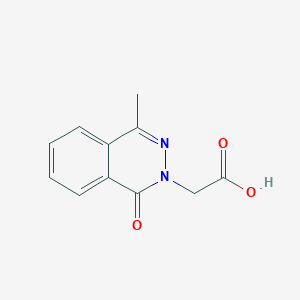
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B187623.png)
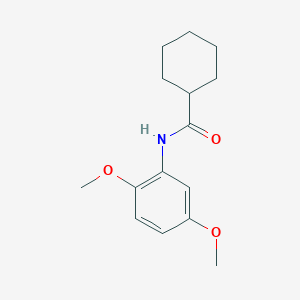
![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)
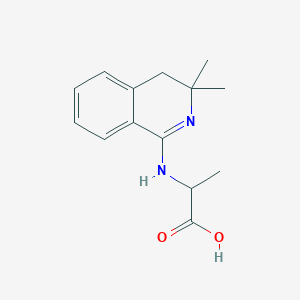
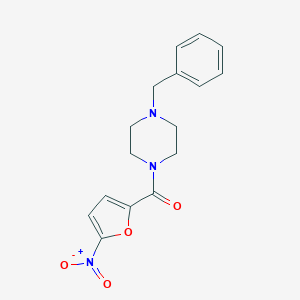
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)